molecular formula C16H12N2O4 B15259970 Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

Cat. No.: B15259970
M. Wt: 296.28 g/mol
InChI Key: OZDVIEHNZSPQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate is an organic compound that features a benzoate ester linked to a nitrophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and methyl 4-iodobenzoate.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between 4-nitroaniline and methyl 4-iodobenzoate in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The ethynyl group can facilitate binding to hydrophobic pockets in proteins.

    In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-(4-nitrophenyl)ethynyl]benzoate: Similar structure but with a nitro group instead of an amino group.

    Methyl 4-[2-(4-amino-2-nitrophenyl)ethynyl]benzoate: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate is unique due to the presence of both amino and nitro groups on the phenyl ring, which can impart distinct electronic and steric properties. This makes it a versatile intermediate for further chemical modifications and applications.

Biological Activity

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate, often referred to as MAPEB, is an organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzoate group, an ethynyl group, and a para-aminophenyl moiety. The presence of these functional groups suggests various interactions with biological systems, making MAPEB a candidate for further exploration in medicinal chemistry and related fields.

Structural Characteristics

The molecular formula of MAPEB is C17_{17}H16_{16}N2_{2}O2_{2}, with a molecular weight of approximately 284.32 g/mol. Its structure can be described as follows:

  • Benzoate Group : Provides stability and potential for interaction with biological targets.
  • Ethynyl Group : Enhances reactivity through π-π interactions.
  • Amino Group : Capable of forming hydrogen bonds, which can modulate enzyme and receptor activity.

Biological Activity Overview

Research indicates that MAPEB exhibits significant biological activity, particularly in the following areas:

  • Anti-Cancer Properties : Compounds with similar structures have shown promise in inhibiting tumor growth and modulating pathways involved in cancer progression. MAPEB's ability to interact with specific enzymes may contribute to its anti-cancer effects.
  • Anti-Inflammatory Effects : The structural components of MAPEB suggest potential anti-inflammatory properties, which are critical in treating various inflammatory diseases.
  • Enzyme Inhibition : MAPEB may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in various biochemical pathways.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that MAPEB derivatives inhibited the proliferation of specific cancer cell lines by interfering with cell cycle progression. The mechanism involved the modulation of signaling pathways related to apoptosis and cell survival .
  • Anti-Inflammatory Activity : Another investigation revealed that MAPEB reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammatory conditions .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Anti-CancerInhibits tumor growth in various cancer cell lines
Anti-InflammatoryReduces cytokine production in macrophages
Enzyme InhibitionPotential inhibitor for key metabolic enzymes

The biological activities of MAPEB can be attributed to its ability to interact with various biomolecules:

  • Enzyme Interactions : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. The ethynyl group enhances π-π stacking interactions, which can stabilize enzyme-substrate complexes.
  • Receptor Modulation : The structural features allow MAPEB to bind to specific receptors, influencing downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Future Perspectives

Given its promising biological activity, further studies are warranted to explore the full potential of MAPEB in drug development. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy of MAPEB in animal models.
  • Mechanistic Studies : To elucidate the detailed mechanisms by which MAPEB exerts its biological effects.
  • Structural Modifications : Investigating derivatives of MAPEB could lead to compounds with enhanced potency and selectivity for specific biological targets.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H12N2O4/c1-22-16(19)13-7-4-11(5-8-13)2-3-12-6-9-14(17)15(10-12)18(20)21/h4-10H,17H2,1H3

InChI Key

OZDVIEHNZSPQSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.